Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cytotoxicity SAR 1,3,4-thiadiazole

Compound 5i serves as the indispensable para-chloro calibration point within the Almasirad 2-amido-1,3,4-thiadiazole series, with characterized intermediate cytotoxic potency (HL-60 IC50 88.6 µM, SKOV-3 IC50 45.0 µM). Its profile bridges the gap between inactive ortho-substituted analogs and highly active meta-substituted or para-electron-donating congeners, enabling rigorous SAR normalization and Free-Wilson additivity analyses. The elevated melting point (181–183 °C) supports its use as a solid-state stability benchmark in pre-formulation development. Procurement of this specific positional isomer is critical for completing 'chlorine walk' SAR landscapes and establishing reliable potency cut-offs in anticancer screening programs.

Molecular Formula C13H12ClN3O3S2
Molecular Weight 357.83
CAS No. 392318-07-9
Cat. No. B2726421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392318-07-9
Molecular FormulaC13H12ClN3O3S2
Molecular Weight357.83
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19)
InChIKeyNTBWKBHRQKFYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-07-9): Comparative Cytotoxic Profile and SAR Positioning


Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-07-9, compound 5i) is a synthetic 1,3,4-thiadiazole derivative bearing a 4-chlorobenzamido moiety at the 5-position and an ethyl thioacetate group at the 2-position [1]. It belongs to a well-characterized series of 2-amido-1,3,4-thiadiazole derivatives designed and evaluated for in vitro antitumor activity [1]. This compound serves as a key congener within a systematic structure–activity relationship (SAR) study, enabling direct comparison of the electronic and positional effects of chloro substitution relative to unsubstituted, methyl, methoxy, and other halogenated benzamido analogs across three human tumor cell lines (HL-60, SKOV-3, MOLT-4) [1].

Why 1,3,4-Thiadiazole Analogs Cannot Be Interchanged: Evidence from Positional Chlorine Isomers of Compound 5i


Within the 2-amido-1,3,4-thiadiazole class, minor positional variations on the benzamido phenyl ring produce large shifts in cytotoxic potency that preclude generic substitution [1]. Moving the chlorine atom from the para position (4-Cl, compound 5i) to the meta position (3-Cl, compound 5h) improves anti-proliferative activity approximately 2.6-fold against HL-60 cells and >2-fold against SKOV-3 cells, while moving it to the ortho position (2-Cl, compound 5g) abolishes measurable activity against HL-60 entirely [1]. Even replacing the 4-Cl substituent with a 4-OCH₃ group (compound 5f) increases potency roughly 2.9-fold (HL-60) and 2.3-fold (SKOV-3) [1]. These quantitative discontinuities demonstrate that the para-chloro pharmacophore is not interchangeable with other substituents or positional isomers, and procurement decisions must be based on compound-specific, comparator-anchored activity data rather than class-level assumptions [1].

Quantitative Comparator Evidence for Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 5i) vs. Closest Analogs


Para-Chloro vs. Unsubstituted Benzamido: Differential Cytotoxicity Against HL-60 and SKOV-3 Cells

Compound 5i (4-Cl) exhibits attenuated cytotoxicity relative to the unsubstituted benzamido reference compound 5a in both HL-60 (promyelocytic leukemia) and SKOV-3 (ovarian adenocarcinoma) cell lines, as determined by MTT assay [1]. The 4-chloro substitution reduces potency by approximately 2.7-fold (HL-60) and 1.65-fold (SKOV-3) compared to the parent hydrogen analog, defining a distinct activity profile useful for SAR calibration or as a moderate-activity reference standard [1].

Cytotoxicity SAR 1,3,4-thiadiazole

Positional Isomer Comparison: 4-Chloro (5i) vs. 3-Chloro (5h) vs. 2-Chloro (5g) Cytotoxic Selectivity

Among the three mono-chlorinated positional isomers, the para-substituted compound 5i displays a unique selectivity signature: it retains measurable activity against both HL-60 and SKOV-3 cell lines, whereas the ortho isomer 5g is completely inactive against HL-60 (IC50 >100 μM) and the meta isomer 5h is approximately 2.6-fold more potent against HL-60 and 2.0-fold more potent against SKOV-3 [1]. This positional dependence of chlorine substitution on cytotoxicity provides a defined SAR fingerprint that distinguishes 5i from its closest isomers [1].

Positional isomer Cytotoxicity Chlorine substitution

Para-Substituent Comparison: 4-Chloro (5i) vs. 4-Methoxy (5f) and 4-Methyl (5d) Effect on Antiproliferative Potency

At the para position of the benzamido phenyl ring, the electron-withdrawing 4-Cl substituent (5i) confers markedly lower cytotoxic potency than the electron-donating 4-OCH₃ (5f) and 4-CH₃ (5d) groups [1]. Compound 5f (4-OCH₃) is the most potent analog in the series against SKOV-3 (IC50 19.5 μM) and is 2.9-fold more active than 5i against HL-60, while 5d (4-CH₃) is 1.29-fold (HL-60) and comparable (SKOV-3) to 5i [1]. This para-substituent electronic effect is consistent with the authors' SAR conclusion that electron-withdrawing groups diminish cytotoxic activity in this scaffold [1].

Para-substitution Electron-withdrawing Cytotoxicity

Physicochemical Differentiation: Melting Point as a Surrogate for Crystal Lattice Stability

Compound 5i (4-Cl) exhibits the highest melting point (181–183 °C) among all mono-substituted 2-amido-1,3,4-thiadiazole analogs in the series, exceeding the unsubstituted 5a (174–176 °C), 2-Cl isomer 5g (157–159 °C), 3-Cl isomer 5h (168–170 °C), 4-OCH₃ 5f, and 4-CH₃ 5d [1]. Although melting point is a composite property reflecting crystal packing forces, the consistently higher value for the 4-Cl congener suggests stronger intermolecular interactions in the solid state, which may correlate with improved thermal stability during storage and handling relative to lower-melting positional isomers [1].

Melting point Crystal packing Solid-state stability

Synthetic Accessibility and Yield Consistency: 5i vs. Series Average

Compound 5i was synthesized via a one-step acylation of the common 5-amino-1,3,4-thiadiazole-2-thioacetate intermediate with 4-chlorobenzoyl chloride in anhydrous THF with triethylamine, affording an isolated yield of 80% after recrystallization from ethanol [1]. This yield compares favorably with the series average (~78%) and is equivalent to the unsubstituted analog 5a (81%) and the 2-Cl isomer 5g (81%), while exceeding the 3-Cl isomer 5h (73%) [1]. The robust and reproducible synthesis supports reliable procurement at scale without the yield penalties observed for certain meta-substituted or heterocyclic analogs [1].

Synthesis yield Reproducibility Procurement feasibility

Selectivity Across Tumor Cell Lineages: 5i Activity Profile vs. Doxorubicin and Cisplatin

Compound 5i, like all analogs in the series, is inactive against the MOLT-4 (T-lymphoblastic leukemia) cell line (IC50 >100 μM), while the clinical chemotherapeutics doxorubicin and cisplatin show potent pan-cytotoxicity across all three cell lines (doxorubicin IC50: 0.013–0.047 μM; cisplatin IC50: 2.1–8.5 μM) [1]. This lineage-selective inactivity distinguishes 5i from broad-spectrum cytotoxic agents and suggests that the 2-amido-1,3,4-thiadiazole scaffold, including the 4-Cl congener, may engage targets preferentially expressed in HL-60 and SKOV-3 but not MOLT-4 cells [1]. The differential is class-wide but essential for contextualizing 5i's place in the therapeutic landscape relative to standard-of-care comparators [1].

Tumor selectivity Reference standards Chemotherapeutics

Optimal Application Scenarios for Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Based on Quantitative Comparator Evidence


SAR Calibration Standard for Para-Substituted 1,3,4-Thiadiazole Cytotoxic Agents

Compound 5i serves as an ideal calibration point in structure–activity relationship studies of 2-amido-1,3,4-thiadiazoles, providing a well-defined intermediate-activity benchmark (HL-60 IC50 88.6 μM, SKOV-3 IC50 45.0 μM) that bridges the potency gap between inactive ortho-substituted analogs (e.g., 5g, HL-60 >100 μM) and highly active meta- or para-electron-donating analogs (e.g., 5h HL-60 33.8 μM; 5f HL-60 30.1 μM) [1]. Its quantitative activity profile enables researchers to normalize inter-assay variability and establish reliable potency cutoffs when screening new derivatives with para-substituted benzamido moieties [1].

Negative Control for Apoptosis-Independent Cytotoxicity Studies in Ovarian Cancer Models

Within the Almasirad series, compound 5f (4-OCH₃) was demonstrated to induce apoptosis in SKOV-3 cells via AO/EB double staining, whereas compound 5i (4-Cl) exhibits 2.3-fold lower potency against SKOV-3 (IC50 45.0 vs. 19.5 μM) and was not flagged as a strong apoptosis inducer in the same assay panel [1]. This positions 5i as a structurally matched, low-activity comparator for mechanistic studies designed to dissect apoptosis-dependent vs. apoptosis-independent cytotoxic mechanisms in ovarian adenocarcinoma models, where the use of a completely inactive analog (e.g., 5n, IC50 >100 μM) would eliminate the signal window entirely [1].

Positional Isomer Reference for Chlorine Walk SAR Libraries

Medicinal chemistry programs performing a 'chlorine walk' around the benzamido phenyl ring require all three mono-chlorinated positional isomers to construct complete SAR landscapes. Compound 5i (4-Cl) is the essential para-substituted member of this set, exhibiting a unique dual-cell-line active yet attenuated profile (HL-60 88.6 μM, SKOV-3 45.0 μM) that contrasts sharply with the ortho isomer 5g (HL-60 inactive) and the meta isomer 5h (more potent in both lines) [1]. Procurement of all three isomers as a matched set, anchored by 5i, enables rigorous multivariate SAR analysis and free–Wilson-type additivity calculations that are impossible with incomplete isomer coverage [1].

Solid-State Stability Reference for Thiadiazole Derivative Formulation Studies

With the highest melting point (181–183 °C) among mono-substituted congeners in the Almasirad series—surpassing the unsubstituted parent 5a by 7–9 °C and the 2-Cl isomer 5g by 24–26 °C—compound 5i is a candidate reference standard for solid-state stability assessments in pre-formulation development [1]. Its elevated melting point suggests stronger crystal lattice energy, which may translate to reduced susceptibility to thermal degradation, humidity-induced polymorphic transition, or amorphous phase separation during accelerated stability testing, providing a benchmark against which lower-melting analogs can be evaluated [1].

Quote Request

Request a Quote for Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.